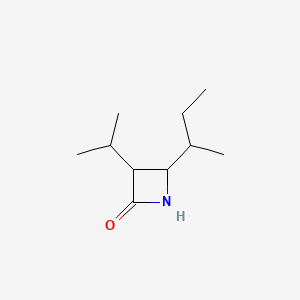

4-(sec-Butyl)-3-isopropylazetidin-2-one

Description

Properties

CAS No. |

125606-87-3 |

|---|---|

Molecular Formula |

C10H19NO |

Molecular Weight |

169.268 |

IUPAC Name |

4-butan-2-yl-3-propan-2-ylazetidin-2-one |

InChI |

InChI=1S/C10H19NO/c1-5-7(4)9-8(6(2)3)10(12)11-9/h6-9H,5H2,1-4H3,(H,11,12) |

InChI Key |

ANKXEFYATKETGG-UHFFFAOYSA-N |

SMILES |

CCC(C)C1C(C(=O)N1)C(C)C |

Synonyms |

2-Azetidinone,3-(1-methylethyl)-4-(1-methylpropyl)-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: sec-Butyl and Isopropyl Groups

The sec-butyl and isopropyl groups are common in organic chemistry for tuning steric and electronic properties. Below is a comparative analysis of compounds with these substituents:

Table 1: Key Compounds with sec-Butyl or Isopropyl Substituents

Key Observations :

- Steric Hindrance : The sec-butyl group in UV-350 reduces molecular mobility, enhancing UV absorption efficiency . In the azetidin-2-one analog, similar steric effects might stabilize the lactam ring against enzymatic degradation (e.g., β-lactamases).

- Hydrolytic Stability : sec-Butyl esters (e.g., sec-butyl 3,5-dinitrobenzoate) exhibit moderate hydrolysis resistance compared to linear alkyl esters due to branching . This suggests that the sec-butyl substituent in the azetidin-2-one could slow hydrolysis of the lactam ring.

- Reactivity Modulation: Isopropyl groups in organophosphates (e.g., isopropylphosphonothiolates) increase steric shielding, reducing unintended side reactions . This property may similarly protect the azetidin-2-one core.

Comparison with Other β-Lactams

While direct data on this compound is scarce, comparisons can be drawn to β-lactams with bulky substituents:

Table 2: β-Lactam Derivatives and Their Properties

| Compound Name | Substituents | Key Properties | Reference |

|---|---|---|---|

| Penicillin G | Benzyl group at position 6 | Susceptible to β-lactamase hydrolysis | — |

| Clavulanic acid | Oxygenated substituents | β-Lactamase inhibitor | — |

| This compound | 4-sec-butyl, 3-isopropyl | Hypothetical: Enhanced steric shielding | — |

Key Insights :

- Steric Shielding : Bulky substituents (e.g., sec-butyl, isopropyl) may impede β-lactamase binding, analogous to clavulanic acid’s mechanism .

- Solubility : Branched alkyl groups typically reduce water solubility, which could limit the compound’s bioavailability compared to polar β-lactams like penicillin.

Functional Group Comparisons

The azetidin-2-one core distinguishes this compound from other sec-butyl/isopropyl-containing molecules:

- Chloroformates (e.g., sec-butyl chloroformate) : Highly reactive acylating agents , contrasting with the azetidin-2-one’s electrophilic but less reactive lactam ring.

- UV Absorbers (e.g., UV-350) : Benzotriazole derivatives rely on conjugation for UV activity , whereas the azetidin-2-one’s properties derive from ring strain and substituent interactions.

Preparation Methods

Reaction Mechanism and General Procedure

The reaction proceeds via insertion of carbon monoxide into a propargyl alcohol derivative, followed by cyclization to form the azetidinone ring. Key steps include:

-

Substrate Preparation : A propargyl alcohol derivative bearing sec-butyl and isopropyl substituents is synthesized. For example, 1-(sec-butyl)-3-isopropyl-2-propyn-1-ol serves as the precursor.

-

Catalytic System : Palladium acetate (0.01–0.2 mol%) and the ligand 4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane are dissolved in tetrahydrofuran (THF).

-

Carbonylation : The mixture is pressurized with carbon monoxide (1–20 atm) and heated to 45–80°C for 5–16 hours.

-

Workup : The crude product is purified via silica gel chromatography to isolate the β-lactam.

Example :

A mixture of 205 mg propargyl alcohol derivative, 6 mg palladium acetate, 8 mg ligand, and 207 mg potassium carbonate in 2 mL THF reacts under 1 atm CO at 45°C for 6 hours, yielding 71.5% of the β-lactam.

Optimization Parameters

-

Catalyst Loading : Higher palladium concentrations (0.2 mol%) improve yields but increase costs.

-

CO Pressure : Elevated pressures (10–20 atm) enhance reaction rates but require specialized equipment.

-

Solvent : THF outperforms dimethylformamide (DMF) and acetonitrile in ring-closure efficiency.

Deprotection Strategies for N-Functionalized Intermediates

Many synthetic routes employ protective groups on the β-lactam nitrogen to prevent side reactions. The final deprotection step is critical for obtaining this compound.

Hydrogenolysis of Benzyl Groups

Benzyl-protected intermediates (e.g., N-benzyl-4-(sec-butyl)-3-isopropylazetidin-2-one) undergo hydrogenolysis using palladium hydroxide (20% on carbon) under hydrogen (40–60 psi) at 60°C. For example, debenzylation of 162 g intermediate in methanol with 16.2 g catalyst achieves full conversion after 110 hours.

Acidic Hydrolysis

Tosyl groups are removed via treatment with hydrochloric acid. A solution of the tosylated β-lactam in 3 M HCl at room temperature for 1 hour, followed by neutralization with NaOH, affords the free amine.

Alternative Synthetic Routes

Cyclization of β-Amino Acids

β-Amino acids with sec-butyl and isopropyl substituents can undergo thermal or enzymatic cyclization to form the azetidinone ring. However, this method is less prevalent due to challenges in stereochemical control.

Staudinger Reaction

The Staudinger reaction—ketene-imine [2+2] cycloaddition—offers an alternative pathway. For instance, reacting a sec-butyl-substituted ketene with an isopropyl-imine generates the β-lactam. However, yields are typically lower (<50%) compared to palladium-catalyzed methods.

Analytical Characterization

Successful synthesis is confirmed via:

-

NMR Spectroscopy : Key signals include δ 1.67 (6H, s, CH3) for the isopropyl group and δ 2.44 (3H, s, CH3) for the sec-butyl moiety.

-

IR Spectroscopy : A strong absorption at 1795 cm⁻¹ corresponds to the β-lactam carbonyl.

-

Mass Spectrometry : Molecular ion peak at m/z 169.26 confirms the molecular formula C10H19NO.

Challenges and Industrial Scalability

-

Catalyst Cost : Palladium-based systems are expensive, necessitating ligand recycling.

-

CO Handling : High-pressure reactors required for carbonylation increase infrastructure costs.

-

Stereoselectivity : Achieving enantiopure products requires chiral ligands or enzymatic resolution, which are underexplored for this compound.

Q & A

Basic: What synthetic strategies are commonly employed to synthesize 4-(sec-Butyl)-3-isopropylazetidin-2-one?

Answer:

The synthesis of β-lactam derivatives like this compound typically involves multi-step routes, including:

- Cyclocondensation : Formation of the azetidin-2-one ring via ketene-imine [2+2] cycloaddition. Steric hindrance from the sec-butyl and isopropyl groups necessitates careful optimization of reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions .

- Functionalization : Post-cyclization modifications, such as alkylation or acylation, to introduce substituents. For example, sec-butyl groups may be introduced via nucleophilic substitution under anhydrous conditions .

- Purification : Column chromatography or recrystallization to isolate the target compound, with purity verified by HPLC (e.g., methanol-buffer mobile phases) .

Table 1: Example Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | Dichloromethane, 0°C, 12h | 45–60 | ≥95% |

| Alkylation | sec-Butyl bromide, K₂CO₃, DMF | 70–85 | ≥90% |

Basic: How is structural characterization of this compound performed?

Answer:

Key analytical methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and stereochemistry. For example, the azetidin-2-one carbonyl signal appears at ~170–175 ppm in ¹³C NMR, while sec-butyl protons show characteristic splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., C₁₀H₁₇NO₂: calc. 183.1259, obs. 183.1262) .

- X-ray Crystallography : To resolve stereochemical ambiguities, particularly for chiral centers at C3 and C4 .

Advanced: How can researchers resolve contradictions in regioselectivity during synthesis?

Answer:

Regioselectivity issues arise from steric and electronic effects of bulky substituents. Strategies include:

- Computational Modeling : DFT calculations to predict preferential reaction pathways (e.g., transition-state energies for cycloaddition) .

- Isomer Separation : Chiral HPLC with columns like Chiralpak® IA/IB, using hexane/isopropanol gradients to separate diastereomers .

- Reaction Optimization : Adjusting solvent polarity (e.g., THF vs. DMF) to favor kinetic vs. thermodynamic control .

Example Contradiction : Discrepancies in reported yields for sec-butyl introduction (45% vs. 70%) may stem from variations in base strength (K₂CO₃ vs. NaH) .

Advanced: What challenges exist in optimizing HPLC methods for this compound?

Answer:

Key challenges include:

- Peak Tailing : Caused by residual silanol interactions. Mitigated using ion-pair reagents (e.g., sodium 1-octanesulfonate) in the mobile phase .

- Column Selection : C18 columns with endcapping to improve retention of polar azetidin-2-one derivatives.

- Buffer pH : Adjusting to pH 4.6 (acetic acid/sodium acetate) minimizes ionization of acidic/basic functional groups, enhancing resolution .

Table 2: HPLC Optimization Parameters

| Parameter | Optimal Condition | Effect |

|---|---|---|

| Mobile Phase | Methanol:Buffer (65:35) | Reduces tailing |

| Flow Rate | 1.0 mL/min | Balances resolution and runtime |

| Temperature | 30°C | Improves peak symmetry |

Advanced: How does steric hindrance from sec-butyl/isopropyl groups influence reactivity?

Answer:

The bulky substituents:

- Limit Nucleophilic Attack : Steric shielding of the β-lactam carbonyl reduces susceptibility to hydrolysis or aminolysis, critical for stability in biological studies .

- Dictate Reaction Pathways : In ring-opening reactions, nucleophiles preferentially attack the less hindered C3 position (isopropyl) over C4 (sec-butyl) .

- Affect Crystallinity : Enhanced crystallinity due to van der Waals interactions, facilitating X-ray analysis .

Advanced: How to interpret conflicting crystallography data on azetidin-2-one ring conformation?

Answer:

Discrepancies in ring puckering (e.g., envelope vs. twist conformations) may arise from:

- Crystal Packing Effects : Non-covalent interactions (e.g., π-stacking of aromatic substituents) distorting the ring .

- Solvent of Crystallization : Polar solvents (e.g., ethanol) stabilize planar conformations, while apolar solvents (e.g., hexane) favor puckered forms .

- Temperature : Low-temperature crystallography (100 K) often reveals more rigid conformations vs. room-temperature data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.